N-(5-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanesulfonamide
Description
N-(5-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanesulfonamide is a compound with the molecular formula C10H14N2O3S2 and a molecular weight of 274.364 g/mol . This compound is part of the pyridine-based heterocyclic derivatives, which are significant in modern-day drugs due to their multifaceted pharmacological effects and therapeutic applications .
Properties
Molecular Formula |
C10H14N2O3S2 |
|---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-(5-cyclopropyloxy-4-methylsulfanylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C10H14N2O3S2/c1-16-9-5-10(12-17(2,13)14)11-6-8(9)15-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
NRCQEEPBMOVGEQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=NC=C1OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(5-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanesulfonamide involves several steps. One common method includes the use of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine, heated under microwave irradiation at 115°C for 30 minutes . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production.
Chemical Reactions Analysis
N-(5-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a broad range of scientific research applications. In chemistry, it is used in the synthesis of other heterocyclic compounds. In biology and medicine, it has been studied for its potential pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . In the industry, it is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(5-Cyclopropoxy-4-(methylthio)pyridin-2-YL)methanesulfonamide can be compared with other pyridine-based heterocyclic compounds. Similar compounds include thiazolo[4,5-b]pyridines, which also exhibit a broad spectrum of pharmacological activities . The uniqueness of this compound lies in its specific structure and the resulting pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
